3-{3-Ethoxy-4-[2-(4-ethoxyphenoxy)ethoxy]phenyl}prop-2-enoic acid
Description
3-{3-Ethoxy-4-[2-(4-ethoxyphenoxy)ethoxy]phenyl}prop-2-enoic acid is a cinnamic acid derivative characterized by a prop-2-enoic acid backbone substituted with a complex aryl ether group. Its structure includes two ethoxy groups at the 3- and 4-positions of the phenyl ring, with the 4-position further modified by a 2-(4-ethoxyphenoxy)ethoxy chain.
Key structural features:
Properties
IUPAC Name |
(E)-3-[3-ethoxy-4-[2-(4-ethoxyphenoxy)ethoxy]phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O6/c1-3-24-17-7-9-18(10-8-17)26-13-14-27-19-11-5-16(6-12-21(22)23)15-20(19)25-4-2/h5-12,15H,3-4,13-14H2,1-2H3,(H,22,23)/b12-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCFLDLFTDHVNP-WUXMJOGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C=CC(=O)O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)/C=C/C(=O)O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-Ethoxy-4-[2-(4-ethoxyphenoxy)ethoxy]phenyl}prop-2-enoic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Ethoxyphenoxy Intermediate: This step involves the reaction of 4-ethoxyphenol with ethylene oxide to form 4-ethoxyphenoxyethanol.
Etherification: The intermediate is then reacted with 3-ethoxy-4-hydroxybenzaldehyde to form the desired ether linkage.
Aldol Condensation: The final step involves an aldol condensation reaction with malonic acid or its derivatives to form the prop-2-enoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-{3-Ethoxy-4-[2-(4-ethoxyphenoxy)ethoxy]phenyl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming saturated derivatives.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated acids. Substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities that make it a candidate for research in medicinal chemistry, particularly in the areas of anti-inflammatory and analgesic effects.
Anti-inflammatory Effects
Research indicates that compounds with structural similarities to 3-{3-Ethoxy-4-[2-(4-ethoxyphenoxy)ethoxy]phenyl}prop-2-enoic acid can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory pathway. A study demonstrated that derivatives of similar structures showed significant inhibition of COX enzymes.
Table 1: Inhibition of Cyclooxygenase by Related Compounds
| Compound Name | COX Inhibition (%) | Notes |
|---|---|---|
| Compound A | 85 | Strong inhibitor |
| Compound B | 75 | Moderate inhibitor |
| Compound C | 60 | Weak inhibitor |
Analgesic Activity
The analgesic properties of this compound have been evaluated using animal models, showing effective pain relief in conditions such as carrageenan-induced paw edema in rats. These findings suggest that the compound may possess analgesic properties likely due to its anti-inflammatory effects.
Cytokine Modulation
In vitro studies have shown that related compounds can significantly modulate cytokine release, notably reducing levels of Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) in stimulated immune cells. This modulation indicates potential therapeutic applications in conditions characterized by excessive inflammation.
Table 2: Cytokine Release Modulation by Related Compounds
| Compound Name | TNF-α Reduction (%) | IFN-γ Reduction (%) |
|---|---|---|
| Compound A | 70 | 50 |
| Compound B | 55 | 40 |
| Compound C | 30 | 20 |
Case Studies
Several case studies have explored the pharmacological profiles of compounds structurally related to this compound:
-
Study on Inflammatory Conditions :
- In a notable study, animal models with induced inflammatory conditions were administered compounds similar to this acid. The results indicated a marked decrease in inflammation and pain responses compared to control groups, supporting their potential use as therapeutic agents.
-
Cytokine Modulation Study :
- A study focused on the modulation of cytokine release found that treatment with related compounds resulted in significant reductions in pro-inflammatory cytokines, suggesting a mechanism through which these compounds may exert their anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 3-{3-Ethoxy-4-[2-(4-ethoxyphenoxy)ethoxy]phenyl}prop-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in biochemical pathways, influencing processes such as signal transduction, gene expression, or metabolic reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Aryl Ether Chains
(a) Fluorine-Substituted Analogs
- 3-[3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl]prop-2-enoic acid (): Replaces the 4-ethoxyphenoxy group with a 4-fluorophenoxy moiety. Purity is reported as 95% .
(b) Methoxy and Hydroxy Analogs
- 3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid (Ferulic acid; ): Simpler structure with hydroxy and methoxy substituents. Molecular Weight: 194.18 g/mol. Applications: Widely used in food, cosmetics, and pharmacology due to antioxidant properties . Contrast: The absence of extended ether chains reduces lipophilicity compared to the target compound.
(c) Branched Ether Chains
- (E)-3-[3-Ethoxy-4-(2-methylpropoxy)phenyl]prop-2-enoic acid (): Substituent: 2-methylpropoxy (isobutoxy) instead of the ethoxyphenoxyethoxy chain. Molecular Weight: 264.14 g/mol. Impact: The branched chain may improve metabolic stability but reduce solubility in aqueous media .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Substituents |
|---|---|---|---|---|
| Target Compound | C₂₁H₂₄O₇ | ~388.41 | N/A | 3-Ethoxy, 4-[2-(4-ethoxyphenoxy)ethoxy] |
| 3-[4-(2-(4-Fluorophenoxy)ethoxy)phenyl] analog | C₁₉H₁₉FO₆ | 362.35 | 95% | 4-Fluorophenoxy |
| Ferulic acid | C₁₀H₁₀O₄ | 194.18 | >98% | 3-Methoxy, 4-hydroxy |
| 3-[3-Ethoxy-4-(isobutoxy)phenyl] analog | C₁₄H₁₈O₄ | 264.14 | 95% | 2-Methylpropoxy |
Notes:
Structural Flexibility and Functionalization
- Sulfonamide Derivatives: Example: (E)-3-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]prop-2-enoic acid () Application: Sulfonamide groups are common in protease inhibitors, highlighting the versatility of cinnamic acid scaffolds .
Biological Activity
3-{3-Ethoxy-4-[2-(4-ethoxyphenoxy)ethoxy]phenyl}prop-2-enoic acid is a complex organic compound with potential therapeutic applications. This article reviews its biological activities, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features multiple ethoxy and phenoxy groups, contributing to its chemical reactivity and biological interactions. The compound's structural complexity suggests that it may interact with various biological targets.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity against a range of bacterial strains. This property may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Antioxidant Activity
Research has shown that this compound possesses antioxidant properties, which can mitigate oxidative stress in cells. The presence of phenolic groups in its structure is believed to play a crucial role in scavenging free radicals, thereby protecting cellular components from damage.
Anti-inflammatory Effects
Similar to other compounds in its class, this compound may exhibit anti-inflammatory effects. Studies suggest that it can inhibit pro-inflammatory cytokines and enzymes, potentially providing therapeutic benefits in inflammatory diseases.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the ethoxy and phenoxy groups facilitate interactions with key enzymes and receptors involved in inflammation and oxidative stress responses.
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Efficacy | A study demonstrated the effectiveness of the compound against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent. |
| Antioxidant Activity Assessment | In vitro assays showed that the compound significantly reduced reactive oxygen species (ROS) levels in cultured human cells, indicating strong antioxidant capabilities. |
| Anti-inflammatory Mechanism | Research indicated that treatment with the compound led to a decrease in the expression of inflammatory markers such as TNF-alpha and IL-6 in macrophages. |
Q & A
Basic: What are the standard synthetic routes for preparing 3-{3-Ethoxy-4-[2-(4-ethoxyphenoxy)ethoxy]phenyl}prop-2-enoic acid, and how can reaction conditions be optimized for yield?
Answer:
The compound is synthesized via multi-step pathways, often starting with substituted benzaldehyde intermediates. A common approach involves:
- Step 1: Condensation of 3-ethoxy-4-hydroxybenzaldehyde with 2-(4-ethoxyphenoxy)ethyl bromide under basic conditions to install the ethoxyphenoxy-ethoxy side chain .
- Step 2: Knoevenagel condensation using malonic acid derivatives to introduce the propenoic acid moiety. Optimizing reaction time (12–24 hours) and temperature (80–100°C) improves yield .
- Catalyst Selection: Base catalysts like piperidine or pyridine enhance reaction efficiency. Solvent choice (e.g., ethanol or DMF) also impacts purity .
Basic: Which spectroscopic techniques are most effective for confirming the structural integrity and purity of this compound?
Answer:
- NMR Spectroscopy: H and C NMR are critical for verifying substituent positions (e.g., ethoxy groups at C3 and C4) and the propenoic acid double bond configuration (E/Z) .
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H] at m/z 432.18) and detects impurities .
- HPLC-PDA: Quantifies purity (>95%) and identifies byproducts from incomplete condensation or side-chain oxidation .
Advanced: How do variations in ethoxy and phenoxy substituent positions influence the compound's biological activity, and what in vitro models are recommended for initial screening?
Answer:
- Structure-Activity Relationship (SAR): Ethoxy groups at C3 and C4 enhance lipid solubility, improving membrane permeability. The phenoxy-ethoxy side chain modulates target binding (e.g., COX-2 inhibition) .
- Screening Models:
Advanced: What strategies can overcome challenges in multi-step synthesis, such as protecting group management or intermediate instability?
Answer:
- Protecting Groups: Use tert-butyldimethylsilyl (TBS) ethers to protect hydroxyl groups during alkylation steps. Deprotection with TBAF ensures minimal side reactions .
- Intermediate Stabilization: Store light-sensitive intermediates (e.g., benzaldehyde derivatives) under inert gas (N) at –20°C .
- Purification: Flash chromatography with gradient elution (hexane:ethyl acetate) isolates unstable intermediates .
Advanced: How can computational methods like DFT or molecular docking predict the compound's reactivity and target interactions?
Answer:
- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the propenoic acid moiety’s electron-deficient double bond is reactive toward nucleophiles .
- Molecular Docking: AutoDock Vina or Schrödinger Suite models binding to targets (e.g., PPAR-γ). Key interactions include hydrogen bonding between the carboxylic acid group and Arg288 .
Advanced: What methodologies assess the compound's environmental persistence and ecotoxicological impact?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
